Cas no 145569-98-8 (3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (9CI))
145569-98-8 structure
Product Name:3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (9CI)
CAS-Nr.:145569-98-8
MF:C23H29NO8
MW:447.478267431259
CID:153064
PubChem ID:119057413
Update Time:2025-04-19
3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (9CI)
- 3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl
- 3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (
- methyl (2E,3E,5E,7E,9E)-2-(2-hydroxyethylidene)-11-[(1R,5S)-4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexan-1-yl]-4,6,10-trimethyl-11-oxoundeca-3,5,7,9-tetraenoate
- 3,5,7,9-Undecatetraenoic acid, 2-(2-hydroxyethylidene)-11-(4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo(3.1.0)hex-1-yl)-4,6,10-trimethyl-11-oxo-, methyl ester, (1R-(1alpha(2E,3E,5E,7E,9E),5alpha,6alpha))-
- CCRIS 6427
- Fusarin X
- methyl (2E,3E,5E,7E,9E)-2-(2-hydroxyethylidene)-11-[(1R,5S)-4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxoundeca-3,5,7,9-tetraenoate
- FUSARINE X
- Q27293956
- XQ42Z4GA8U
- DTXSID601030672
- 3,5,7,9-UNDECATETRAENOIC ACID, 2-(2-HYDROXYETHYLIDENE)-11-(4-HYDROXY-4-(2-HYDROXYETHYL)-2-OXO-6-OXA-3-AZABICYCLO(3.1.0)HEX-1-YL)-4,6,10-TRIMETHYL-11-OXO-, METHYL ESTER, (1R-(1.ALPHA.(2E,3E,5E,7E,9E),5.ALPHA.,6.ALPHA.))-
- UNII-XQ42Z4GA8U
- 145569-98-8
-
- Inchi: 1S/C23H29NO8/c1-14(12-15(2)13-17(8-10-25)19(28)31-4)6-5-7-16(3)18(27)23-20(32-23)22(30,9-11-26)24-21(23)29/h5-8,12-13,20,25-26,30H,9-11H2,1-4H3,(H,24,29)/b6-5+,14-12+,15-13+,16-7+,17-8+/t20-,22-,23-/m0/s1
- InChI-Schlüssel: BQNIBQCGAUMMSM-IDRRMPRMSA-N
- Lächelt: O1[C@]2(C(/C(=C/C=C/C(=C/C(=C/C(/C(=O)OC)=C\CO)/C)/C)/C)=O)C(N[C@](CCO)([C@H]12)O)=O
Berechnete Eigenschaften
- Genaue Masse: 447.189317
- Monoisotopenmasse: 447.189317
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 11
- Komplexität: 942
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 5
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 146
- XLogP3: 1.7
Experimentelle Eigenschaften
- Dichte: 1.303
- Siedepunkt: 760.8°Cat760mmHg
- Flammpunkt: 413.9°C
- Brechungsindex: 1.587
3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (9CI) Verwandte Literatur
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
145569-98-8 (3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (9CI)) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge